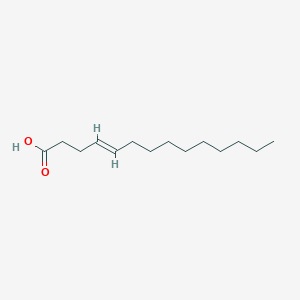
4-Tetradecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tsuzuic acid is a long-chain fatty acid.
Tsuzuic acid is a natural product found in Lindera umbellata with data available.
Scientific Research Applications
1. Enzymatic Transformation in Moth Pheromone Biosynthesis
Research by Rodríguez et al. (2002) explores the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, a process involved in the sex pheromone biosynthesis of the moth Spodoptera littoralis. This study is the first to investigate the stereochemical aspects of this enzymatic 1,4-dehydrogenation reaction (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
2. Mechanistic Insights into Enzymatic Transformation
Another study by Rodríguez, Camps, and Fabriàs (2001) delves into the mechanism of enzymatic transformation of (Z)-11-tetradecenoic acid. It utilizes deuterated tetradecanoic acids to investigate how the transformation occurs, providing valuable insights into the biochemical process (Rodríguez, Camps, & Fabriàs, 2001).
3. Analysis of Tetracycline Antibiotics in Veterinary Medicine
Cherlet et al. (2003) developed a method for multi-residue analysis of tetracyclines in pig tissues. Their research contributes to understanding the presence and concentration of various antibiotics, including 4-epimers of tetracyclines, in veterinary applications (Cherlet, Schelkens, Croubels, & Backer, 2003).
4. Development of Assessment Instruments in Education
Hasanatin and Rohaeti (2022) focused on developing integrated assessment instruments for measuring critical thinking skills and scientific attitudes in high school students, particularly in the context of acid-base titration materials. This study emphasizes the educational applications of scientific concepts and measurement tools (Hasanatin & Rohaeti, 2022).
Properties
CAS No. |
544-65-0 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
InChI Key |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCC(=O)O |
SMILES |
CCCCCCCCCC=CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B3053481.png)






